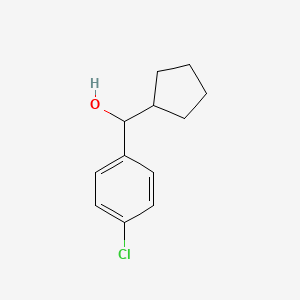

(4-Chlorophenyl)(cyclopentyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-cyclopentylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRWIKFVWLEGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For (4-Chlorophenyl)(cyclopentyl)methanol, both ¹H and ¹³C NMR spectroscopy would be essential for full structural confirmation.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the 4-chlorophenyl group, the cyclopentyl group, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself.

Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The protons ortho to the chlorine atom will be in a different chemical environment than the protons meta to the chlorine, leading to this splitting pattern.

Methine Proton: The proton on the carbon atom bonded to both the aromatic ring, the cyclopentyl group, and the hydroxyl group (the carbinol proton) would likely appear as a doublet or a more complex multiplet, depending on the coupling with the adjacent protons of the cyclopentyl ring. Its chemical shift is anticipated to be in the range of δ 4.5-5.5 ppm.

Cyclopentyl Protons: The ten protons of the cyclopentyl ring will exhibit complex multiplets in the aliphatic region of the spectrum, generally between δ 1.0 and 2.5 ppm. The exact chemical shifts and splitting patterns would depend on their diastereotopic relationships and coupling constants.

Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often observed between δ 1.5 and 4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Aromatic Carbons: The 4-chlorophenyl group will show four signals in the aromatic region (δ 120-150 ppm). The carbon atom bonded to the chlorine will have a distinct chemical shift, as will the ipso-carbon attached to the methine group, and the ortho- and meta-carbons.

Carbinol Carbon: The carbon atom bearing the hydroxyl group is expected to have a chemical shift in the range of δ 70-85 ppm.

Cyclopentyl Carbons: The carbon atoms of the cyclopentyl ring will appear in the aliphatic region of the spectrum, typically between δ 20 and 45 ppm. Due to symmetry, fewer than five signals might be observed if there is free rotation.

A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in the table below.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (ortho to Cl) | 7.2-7.4 (d) | 128-130 |

| Aromatic CH (meta to Cl) | 7.1-7.3 (d) | 127-129 |

| C-Cl | - | 132-135 |

| C-ipso | - | 140-145 |

| CH-OH | 4.5-5.5 (m) | 70-85 |

| Cyclopentyl CH₂ | 1.0-2.5 (m) | 20-45 |

| OH | 1.5-4.0 (br s) | - |

d = doublet, m = multiplet, br s = broad singlet

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and to confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl group will appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the alcohol moiety is expected to produce a strong band in the 1000-1250 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration will likely appear as a moderate to strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy

The Raman spectrum would provide complementary information, with certain vibrational modes being more Raman-active than IR-active.

Aromatic Ring Vibrations: The symmetric breathing vibration of the aromatic ring, which is often weak in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching bands will also be present.

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be visible in the 2800-3100 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretch is also observable in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (strong, broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| Aliphatic C-H Stretch | 2850-3000 (strong) | 2850-3000 (strong) |

| Aromatic C=C Stretch | 1450-1600 (medium-strong) | 1450-1600 (strong) |

| C-O Stretch | 1000-1250 (strong) | Medium |

| C-Cl Stretch | 600-800 (medium-strong) | 600-800 (medium) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. In a typical electron ionization (EI) mass spectrum of this compound, the following features would be anticipated.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₁₅ClO), which is approximately 210.08 g/mol for the most common isotopes (³⁵Cl). The presence of chlorine would be indicated by an isotopic peak at M+2, with an intensity of about one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of a cyclopentyl radical: Cleavage of the bond between the carbinol carbon and the cyclopentyl ring would result in a fragment ion corresponding to [M - C₅H₉]⁺. This would be a prominent peak at m/z 141 (for ³⁵Cl).

Loss of a 4-chlorophenyl radical: Cleavage of the bond between the carbinol carbon and the aromatic ring would lead to a fragment ion corresponding to [M - C₆H₄Cl]⁺, with an expected m/z of 99.

Loss of a water molecule: Dehydration of the alcohol could lead to a fragment ion at [M - H₂O]⁺, with an m/z of 192 (for ³⁵Cl).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.

A hypothetical fragmentation pattern and the corresponding m/z values are summarized in the table below.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [C₁₂H₁₅ClO]⁺ | Molecular Ion | 210 |

| [C₇H₆ClO]⁺ | [M - C₅H₉]⁺ | 141 |

| [C₆H₁₀O]⁺ | [M - C₆H₄Cl]⁺ | 99 |

| [C₁₂H₁₃Cl]⁺ | [M - H₂O]⁺ | 192 |

| [C₅H₉]⁺ | Cyclopentyl cation | 69 |

| [C₆H₄Cl]⁺ | 4-Chlorophenyl cation | 111 |

X-ray Diffraction for Solid-State Molecular Structure and Stereochemical Assignment

For this compound, a single-crystal X-ray diffraction study would reveal:

Molecular Conformation: The relative orientation of the 4-chlorophenyl and cyclopentyl groups around the chiral center. The cyclopentyl ring would likely adopt an envelope or twist conformation.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared with theoretical values.

Intermolecular Interactions: The presence of intermolecular hydrogen bonds involving the hydroxyl group is highly probable. These interactions play a crucial role in the packing of the molecules in the crystal. Other non-covalent interactions, such as π-π stacking of the aromatic rings or C-H···π interactions, might also be observed.

Stereochemistry: If the compound is chiral, X-ray diffraction can be used to determine the absolute configuration of the stereocenter, typically by using anomalous dispersion effects.

While a crystal structure for this compound is not publicly available, a study on a related, more complex molecule, 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol, provides some insight into the potential solid-state conformation of the cyclopentyl and chlorophenyl moieties. In that structure, the cyclopentyl ring is present, and the chlorophenyl group influences the crystal packing. It is reasonable to expect that in a crystal of this compound, the molecules would be linked by O-H···O hydrogen bonds, forming chains or more complex networks.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of (4-Chlorophenyl)(cyclopentyl)methanol. DFT offers a favorable balance between computational cost and accuracy, making it a widely used method for studying molecular systems. chemrxiv.org These calculations are typically performed using a basis set such as 6-311++G(d,p) to provide a detailed description of the electronic structure. irjet.netresearchgate.net

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. pastic.gov.pkresearchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, while the LUMO would also be distributed across this aromatic system. The specific energies of these frontier orbitals dictate the molecule's susceptibility to electrophilic and nucleophilic attack. From these energies, various reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior.

Table 1: Calculated Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.5 | -EHOMO |

| Electron Affinity (A) | 1.2 | -ELUMO |

| Global Hardness (η) | 2.65 | (I - A) / 2 |

| Chemical Potential (μ) | -3.85 | -(I + A) / 2 |

| Electrophilicity Index (ω) | 2.80 | μ2 / (2η) |

Determining the most stable three-dimensional structure of this compound is achieved through molecular geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. jsaer.com

Conformational analysis is also critical, as the cyclopentyl group and the bond connecting the methanol (B129727) carbon to the phenyl ring allow for rotational freedom. By mapping the potential energy surface as a function of key dihedral angles, the various stable conformers and the energy barriers between them can be identified. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. Transition state analysis allows for the determination of activation energies, which are key to understanding reaction rates. This level of insight is invaluable for predicting how the molecule might behave in various chemical environments and for designing synthetic pathways.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. ed.ac.uk MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space and the study of intermolecular interactions. nih.gov By simulating the molecule in a solvent, such as water or an organic solvent, a more realistic representation of its behavior in solution can be obtained. ed.ac.uk These simulations are particularly useful for understanding how the molecule's conformation changes in response to its environment and for studying its interactions with biological macromolecules.

Application of Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Principles in Molecular Design

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential for the rational design of new molecules based on the this compound scaffold. mdpi.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov

By calculating a wide range of molecular descriptors for this compound and its analogues, a QSAR model can be developed. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape). The resulting model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with desired properties. This approach significantly accelerates the drug discovery and materials science research process. nih.govmdpi.com

Structure Activity Relationship Sar Methodologies and Principles

Comparative Analysis of Structural Analogs and Isomers

A comparative analysis of structural analogs and isomers is a fundamental approach in SAR studies. By systematically altering specific parts of the (4-Chlorophenyl)(cyclopentyl)methanol scaffold and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for its effects.

Analogs of the Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of activity. While the parent compound features a chlorine atom at the para (4) position, analogs with chlorine at the ortho (2) or meta (3) positions would provide insight into the spatial requirements of the binding pocket. Furthermore, replacing the chloro group with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups of varying sizes can elucidate the role of electronics and sterics in target recognition. An analysis of aromatic rings in various drug databases has shown a strong preference for para substitution, with p-chlorophenyl being a predominant example. acs.org

Analogs of the Cyclopentyl Group: The cyclopentyl group contributes to the lipophilicity and conformational rigidity of the molecule. Comparing its activity with analogs bearing different cycloalkyl rings (e.g., cyclopropyl (B3062369), cyclobutyl, cyclohexyl) can reveal the optimal ring size for fitting into the target's binding site. For instance, the cyclopropyl group, due to its unique electronic properties and conformational rigidity, is known to enhance potency and metabolic stability in some drug candidates. nih.govsemanticscholar.org A study on alicyclic fentanyl analogs showed that as the ring size increased, N-dealkylation decreased in favor of alicyclic ring oxidation, indicating a direct influence of the cyclic moiety on metabolism. researchgate.net Acyclic analogs, where the cyclopentyl group is replaced by various alkyl chains, could also be synthesized to understand the importance of the cyclic constraint.

The following table illustrates a hypothetical comparative analysis of structural analogs:

| Analog | Modification from this compound | Expected SAR Information |

| (2-Chlorophenyl)(cyclopentyl)methanol | Chlorine at ortho-position | Importance of substituent position for steric and electronic interactions. |

| (3-Chlorophenyl)(cyclopentyl)methanol | Chlorine at meta-position | Further defines the optimal substituent position. |

| (4-Fluorophenyl)(cyclopentyl)methanol | Chlorine replaced by Fluorine | Role of halogen size and electronegativity. |

| (Phenyl)(cyclopentyl)methanol | Removal of Chlorine | Contribution of the halogen to overall activity. |

| (4-Chlorophenyl)(cyclopropyl)methanol | Cyclopentyl replaced by Cyclopropyl | Influence of ring size and strain on binding affinity. nih.govnih.gov |

| (4-Chlorophenyl)(cyclohexyl)methanol | Cyclopentyl replaced by Cyclohexyl | Impact of a larger, more flexible ring on activity. |

Influence of Substituent Effects on Molecular Recognition and Binding Interactions

The electronic and steric properties of substituents on this compound play a pivotal role in its molecular recognition by a biological target. The interplay of these effects governs the strength and specificity of binding interactions.

The 4-chloro substituent significantly influences the electronic nature of the phenyl ring. Chlorine is an electron-withdrawing group via induction but a weak deactivator due to its electron-donating resonance effect. This electronic perturbation can affect the molecule's ability to participate in crucial interactions such as pi-pi stacking, cation-pi interactions, or hydrogen bonding with the target protein. The presence of a chlorine atom can also lead to beneficial halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in drug-target binding. rsc.orgnih.gov The term "magic chloro" has been used to describe the profound positive effects a chlorine atom can have on potency and pharmacokinetic properties. chemrxiv.orgacs.org

The cyclopentyl group primarily exerts steric effects and contributes to the molecule's lipophilicity. Its size and shape are critical for achieving a complementary fit within the binding pocket of a receptor or enzyme. The hydrophobic nature of the cyclopentyl ring can lead to favorable van der Waals interactions with nonpolar residues in the binding site. The concept of bioisosterism is often applied here, where the cyclopentyl group could be replaced by other groups with similar steric and electronic properties to fine-tune the compound's activity and pharmacokinetic profile. nih.govpatsnap.comcambridgemedchemconsulting.comnih.gov

The hydroxyl group of the methanol (B129727) moiety is a key functional group capable of acting as both a hydrogen bond donor and acceptor. nih.gov These interactions are often critical for anchoring the ligand to the target and contribute significantly to the binding affinity. The orientation of this hydroxyl group, dictated by the stereochemistry at the benzylic carbon, is crucial for establishing productive hydrogen bonds.

Computational Approaches for Ligand-Target Interaction Analysis (e.g., Molecular Docking)

In the absence of experimental structural data, computational methods like molecular docking serve as powerful tools to predict and analyze the binding mode of this compound with its putative biological target. nih.govresearchgate.netbohrium.comresearchgate.net Molecular docking simulations place the ligand into the binding site of a protein in various orientations and conformations and score the resulting complexes based on their predicted binding affinity.

A typical molecular docking workflow for this compound would involve:

Target Identification and Preparation: Identifying a plausible biological target (e.g., an enzyme or receptor) and obtaining its three-dimensional structure, typically from a protein data bank.

Ligand Preparation: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using a docking algorithm to fit the ligand into the active site of the target protein.

Scoring and Analysis: Evaluating the predicted binding poses based on scoring functions that estimate the binding free energy. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and protein residues.

These computational studies can provide valuable hypotheses about the SAR of this compound. For example, docking simulations could reveal which amino acid residues in the binding pocket interact with the 4-chlorophenyl ring, the cyclopentyl group, and the hydroxyl group, thereby guiding the design of new analogs with enhanced affinity.

Stereochemical Considerations in Structure-Activity Relationships and Chiral Recognition

The central carbon atom of the methanol group in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as chiral recognition. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. duke.edunih.govnih.gov

The differential activity between enantiomers often arises from the requirement of a precise three-point attachment to the binding site. One enantiomer may be able to achieve this optimal binding, while the other cannot due to steric hindrance or improper orientation of key functional groups. For this compound, the spatial arrangement of the 4-chlorophenyl group, the cyclopentyl group, and the hydroxyl group will differ between the R and S enantiomers. Consequently, one enantiomer may exhibit significantly higher affinity and/or efficacy for its target than the other. wikipedia.org

The separation and characterization of the individual enantiomers are therefore essential for a complete understanding of the SAR. scirp.orgscirp.orgresearchgate.net Techniques such as chiral high-performance liquid chromatography (HPLC) are commonly used to resolve racemic mixtures. scirp.org Biological evaluation of the pure enantiomers can then determine which isomer is responsible for the desired activity (the eutomer) and which is less active or inactive (the distomer). This information is critical for the development of stereochemically pure drugs, which can offer improved therapeutic indices and reduced side effects. The study of chiral recognition is fundamental to understanding how molecules interact with asymmetric biological systems. nih.gov

Role As a Chemical Intermediate and Building Block in Advanced Synthesis

Precursor in Complex Organic Synthesis

The utility of the (4-Chlorophenyl)(cyclopentyl)methanol scaffold as a precursor is prominently demonstrated by the reactions of its ketone form. For instance, in the synthesis of complex aminoketones, cyclopentyl-(p-chlorophenyl)-ketone serves as a key starting material google.com. A notable synthetic pathway involves the bromination of this ketone to yield 1-bromocyclopentyl-(p-chlorophenyl)-ketone. This alpha-brominated ketone is a highly reactive intermediate.

Subsequent treatment of the bromoketone with nucleophiles, such as liquid methylamine, leads to the formation of more complex structures like 2-hydroxycyclopentyl-(p-chlorophenyl)-ketone N-methylimine google.com. This transformation not only introduces a nitrogen atom but also sets the stage for further molecular rearrangements and elaborations, showcasing the role of the initial scaffold as a launchpad for intricate molecular designs. The reactions highlight how the functional group interconversion (ketone to alcohol, and subsequent reactions) is pivotal in building molecular complexity.

Building Block for Diverse Molecular Architectures

The this compound framework is a versatile building block for constructing a variety of molecular architectures, particularly those incorporating nitrogen-containing functional groups. The synthesis of aminoketones from cyclopentyl-(p-chlorophenyl)-ketone is a prime example of its application in creating molecules with potential biological activity google.com.

The reaction pathway involving the initial bromination of the ketone followed by reaction with an amine demonstrates a modular approach to synthesis. By varying the amine nucleophile, a library of different aminoketone derivatives could theoretically be generated, each with a unique substitution pattern and potential pharmacological profile. This modularity is a key characteristic of a valuable building block in medicinal chemistry and drug discovery.

The following table outlines the key reactants and products in a representative synthesis starting from the ketone precursor:

| Starting Material | Reagent(s) | Intermediate Product | Final Product Derivative |

| Cyclopentyl-(p-chlorophenyl)-ketone | 1. Bromine 2. Liquid Methylamine | 1-bromocyclopentyl-(p-chlorophenyl)-ketone | 2-hydroxycyclopentyl-(p-chlorophenyl)-ketone N-methylimine |

This synthetic versatility allows for the incorporation of the chlorophenyl-cyclopentyl motif into a broader range of molecular structures, extending its utility beyond simple derivatives.

Strategic Intermediate in Pharmaceutical Synthesis Pathways

Chemical intermediates are fundamental in the synthesis of Active Pharmaceutical Ingredients (APIs), serving as the building blocks for complex drug molecules pharmanoble.commlunias.com. The structural motif of a chlorophenyl group attached to a cyclic alkane is found in various pharmaceutically active compounds. While direct evidence for this compound in marketed drugs is not prevalent in the reviewed literature, the strategic importance of its structural analogue, (2-chlorophenyl)cyclopentyl methanone, as a precursor in the synthesis of ketamine, highlights the potential of this class of compounds in pharmaceutical manufacturing google.com.

The synthesis of aminoketones, as detailed in patent literature, from cyclopentyl-(p-chlorophenyl)-ketone, points towards its role in the development of new chemical entities google.com. The introduction of an amino group and the potential for further cyclization or functionalization reactions are common strategies in the design of centrally active agents and other therapeutic molecules. The precise arrangement of the aryl, cycloalkyl, and functionalized central carbon makes it a strategic intermediate for accessing specific chemical spaces relevant to drug discovery.

Future Research Directions and Emerging Opportunities

Innovations in Sustainable and Efficient Synthetic Routes

The chemical industry's shift towards green chemistry principles is driving the development of more environmentally benign and efficient methods for synthesizing molecules like (4-Chlorophenyl)(cyclopentyl)methanol. rsc.orgresearchgate.net Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas of innovation include:

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and sustainable alternative to traditional chemical synthesis. researchgate.net For instance, asymmetric bioreduction of the precursor ketone, (4-chlorophenyl)cyclopentylmethanone, using microorganisms like Lactobacillus paracasei or Candida zeylanoides could produce enantiopure (S)-(4-Chlorophenyl)(cyclopentyl)methanol with high yields and enantiomeric excess. researchgate.net This approach operates under mild conditions (ambient temperature and pressure) in aqueous media, significantly reducing the environmental impact. researchgate.net Research into novel, robust enzymes with enhanced substrate tolerance and stability will be crucial for industrial-scale application. nih.gov

Continuous-Flow Chemistry: Flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and efficiency. nih.gov The synthesis of this compound can be adapted to a continuous-flow system where the reduction of (4-chlorophenyl)cyclopentylmethanone occurs in a packed-bed reactor containing a supported catalyst. mdpi.comresearchgate.net This methodology allows for precise control over reaction parameters, minimizes reaction times, and facilitates easier purification, leading to higher throughput and reduced waste. thieme-connect.demdpi.com The integration of in-line purification and real-time analysis can further streamline the manufacturing process.

Solvent-Free and Supported Reagent Systems: To minimize the use of volatile organic solvents, research is exploring solvent-free reaction conditions. scielo.org.za For example, the reduction of the precursor ketone could be achieved using a solid-supported reducing agent, such as sodium borohydride (B1222165) on alumina (B75360). Similarly, catalysts like phosphorus pentoxide (P2O5) supported on silica (B1680970) or alumina have proven effective for related transformations under solvent-free conditions, offering advantages of easy separation and potential reusability. scielo.org.zaresearchgate.net

| Synthesis Strategy | Key Advantages | Relevant Precursor |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. researchgate.net | (4-chlorophenyl)cyclopentylmethanone cymitquimica.com |

| Continuous-Flow Chemistry | Enhanced safety, scalability, precise process control, high throughput. nih.govmdpi.com | (4-chlorophenyl)cyclopentylmethanone cymitquimica.com |

| Supported Reagents | Solvent-free conditions, easy catalyst separation and recycling. scielo.org.za | (4-chlorophenyl)cyclopentylmethanone cymitquimica.com |

Advanced Computational Methodologies for Rational Molecular Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of chemical processes and molecules. For this compound, these methodologies can guide the rational design of new derivatives and the catalysts used to produce them.

Catalyst Design: Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and design more efficient catalysts for the synthesis of this compound. chemistryviews.org For instance, in the hydrogenation of the precursor ketone, DFT can help screen various metal catalysts and ligands to identify combinations that lower the activation energy and improve selectivity, thereby reducing the need for extensive empirical experimentation. researchgate.netnih.gov

Property Prediction (In Silico Studies): Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can predict the physicochemical and biological properties of novel derivatives of this compound. jonuns.com By modifying the core structure—for example, by introducing different substituents on the phenyl ring or altering the cycloalkyl group—researchers can compute properties like lipophilicity (logP), solubility, and potential bioactivity. chemscene.commdpi.comnih.gov This computational pre-screening allows for the prioritization of candidate molecules with desirable characteristics for synthesis and testing, saving significant time and resources.

| Computational Tool | Application Area | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Catalyst design for synthesis. chemistryviews.org | Reaction pathways, activation energies, catalyst selectivity. researchgate.net |

| QSAR/In Silico Models | Design of new derivatives. jonuns.com | Lipophilicity (logP), ADMET profiles, potential bioactivity. mdpi.comnih.gov |

Exploration of Novel Chemical Transformations and Applications in Materials Science

The functional groups of this compound—the hydroxyl group, the chlorophenyl ring, and the cyclopentyl moiety—provide multiple sites for novel chemical transformations, making it a potentially valuable building block in materials science.

Polymer Chemistry: The hydroxyl group of this compound can serve as an initiation site for ring-opening polymerization to create novel polyesters or polycarbonates. Furthermore, it can be converted into other functional groups, such as an acrylate (B77674) or methacrylate, to produce a monomer that can be incorporated into polymers. The bulky cyclopentyl group and the polar chlorophenyl ring would likely impart unique properties to the resulting polymers, such as increased thermal stability, altered refractive index, and specific solubility characteristics.

Functional Materials: The compound can act as a precursor for the synthesis of more complex molecules with applications as liquid crystals or in organic electronics. The rigid phenyl and cyclopentyl groups provide a scaffold that, with further functionalization, could lead to molecules with specific electronic or optical properties. For example, coupling reactions at the chloro-position could be used to build larger, conjugated systems of interest in materials science.

Derivatization for Bioactive Scaffolds: While direct pharmaceutical applications are outside the scope, the core structure is a common motif in bioactive molecules. rsc.org Future research could explore its use as a scaffold for creating libraries of compounds for screening in agrochemical or other non-therapeutic biological applications. The precursor ketone, (4-chlorophenyl)cyclopentylmethanone, is a known starting material for various chemical syntheses, highlighting the reactivity of this structural class. cymitquimica.com

| Application Area | Potential Role of the Compound | Resulting Material/Product |

| Polymer Science | Monomer precursor | Specialty polymers with unique thermal or optical properties |

| Functional Materials | Building block/scaffold | Components for liquid crystals or organic electronics |

| Agrochemicals | Core structural motif | Novel compounds for biological screening |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-chlorophenyl)(cyclopentyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of ketone intermediates. For example, a related cyclopentylmethanol derivative was synthesized by reacting 4-(4-chlorophenyl)-4-hydroxy-piperidine with a bromomethyl cyclopentyl precursor in benzene under reflux, achieving an 86% yield after recrystallization from methanol . Optimizing molar ratios (e.g., 2:1 for nucleophilic reagents) and solvent selection (e.g., methanol for recrystallization) is critical. Reduction steps using NaBH₄ in THF/ethanol (1:1 v/v) at 273 K are effective for stabilizing intermediates .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : GC-MS is standard for verifying molecular ions (e.g., m/z peaks corresponding to acetate derivatives) . Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry, as demonstrated for a similar compound with triclinic P1 symmetry (a = 9.494 Å, b = 10.769 Å, c = 11.377 Å) . Intramolecular hydrogen bonds (e.g., O-H⋯N) and weak C-H⋯π interactions can stabilize molecular conformations, as observed in structural studies .

Q. How can enantiomeric purity be achieved during synthesis?

- Methodological Answer : Chiral resolution agents or enantioselective catalysis is required. For example, (R)-configured analogs were synthesized using chiral amines (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) and ketones, followed by NaBH₄ reduction . Biocatalytic methods, such as enzyme-mediated reductions (e.g., using P. crispum cells), offer high enantiomeric excess (ee >95%) for structurally similar alcohols .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyl and 4-chlorophenyl groups influence reactivity in catalytic applications?

- Methodological Answer : The bulky cyclopentyl group imposes steric hindrance, affecting nucleophilic attack rates in substitution reactions. Electron-withdrawing 4-chlorophenyl groups stabilize intermediates via resonance, as seen in analogous aryl methanol derivatives . Computational modeling (DFT) is recommended to quantify these effects and predict regioselectivity in derivative synthesis.

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading. For instance, THF/ethanol mixtures enhance NaBH₄ reactivity compared to pure ethanol, improving reduction efficiency . Systematic DOE (Design of Experiments) approaches can isolate variables like temperature (e.g., 323–343 K optimal for transesterification) or molar ratios (e.g., 3:1 methanol to acetate for esterification) .

Q. What are the environmental persistence and bioaccumulation risks of this compound?

- Methodological Answer : While direct data are limited, structural analogs like tris(4-chlorophenyl)methanol exhibit bioaccumulation in Baltic sediment and marine food webs . Environmental fate studies should employ LC-MS/MS to track degradation products and assess half-lives in aquatic systems. Biodegradation pathways (e.g., microbial oxidation of the cyclopentyl group) should be explored using soil microcosms .

Q. How can this compound serve as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer : The hydroxyl group can coordinate metals in catalytic systems, while the 4-chlorophenyl group enhances π-π interactions in transition states. For example, chiral aminophenol derivatives have been used to induce enantioselectivity in aldol reactions . Pairing with Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline) could optimize stereocontrol.

Methodological Notes

- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the alcohol group.

- Purification : Use silica-gel chromatography (chloroform/hexane) or recrystallization (n-hexane) for high-purity crystals .

- Safety : Follow GHS guidelines for handling chlorinated compounds, including PPE and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.